
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine, also known as Ro 31-8220, is a potent and selective protein kinase C (PKC) inhibitor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 exerts its pharmacological effects by inhibiting the activity of protein kinase C (PKC), a family of serine/threonine kinases that play a key role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been shown to have various biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer cells, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can inhibit cell growth and induce apoptosis by modulating various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In diabetes, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can improve insulin sensitivity and glucose uptake in cells by activating the AMPK pathway. In neurological disorders, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can exert neuroprotective effects by inhibiting the activity of PKC, which can lead to the prevention of neuronal damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has several advantages for use in lab experiments. It is a potent and selective PKC inhibitor, making it suitable for studying the role of PKC in various cellular processes. It is also available in a high yield and purity, making it easy to obtain for further research.
However, there are also some limitations to using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 in lab experiments. It has been shown to have off-target effects on other kinases, which can lead to unintended consequences. Additionally, its potency and selectivity can vary depending on the specific cell type and experimental conditions, making it important to carefully control for these factors in experiments.
Orientations Futures
For research include its potential use in combination therapy for cancer treatment and its use in the treatment of neurological disorders and other diseases.
Méthodes De Synthèse
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 can be synthesized using a multi-step process involving the condensation of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with 2-furylacetonitrile, followed by reduction and amidation reactions. The final product is obtained in a high yield and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death). It has also been studied for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in cells. Additionally, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine 31-8220 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(2-furylmethyl)amine |
|---|---|
Formule moléculaire |
C15H18BrNO3 |
Poids moléculaire |
340.21 g/mol |
Nom IUPAC |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C15H18BrNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h4-8,17H,3,9-10H2,1-2H3 |
Clé InChI |
OBMXYGFUPBDUTC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CC=CO2)Br)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Br)CNCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,10-bis(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267979.png)

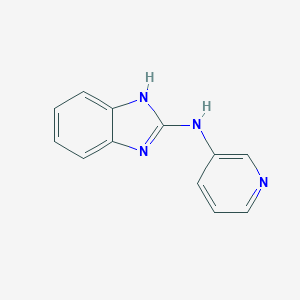
![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)
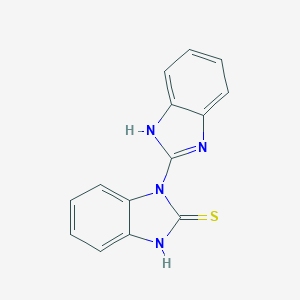
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)
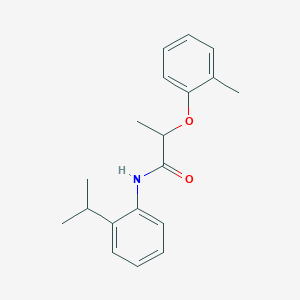


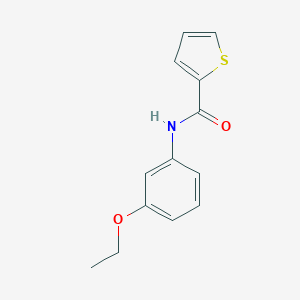
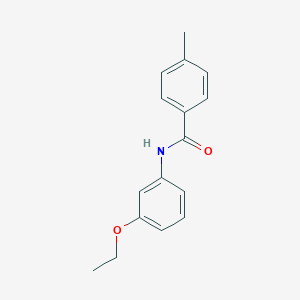
![N-cyclohexyl-3-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B268008.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)